molecular formula C12H10F3NO3 B1421947 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1244030-93-0

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No. B1421947
CAS RN: 1244030-93-0
M. Wt: 273.21 g/mol
InChI Key: PMPCVGQVNAPMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” is a product used for proteomics research . Its molecular formula is C12H13NO3 and its molecular weight is 219.24 .


Molecular Structure Analysis

The molecular structure of “3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular formula of “3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid” is C12H13NO3 and its molecular weight is 219.24 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel procedure for synthesizing 2-(3-methyl-2,5-di-oxopyrrolidin-lyl)benzoic acid, closely related to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, has been reported, providing cleaner material in higher overall yield compared to previous methods (Barker, Brimble, & McLeod, 2003).
  • Research on 3,5-dihydroxy benzoic acid derivatives, which are structurally similar to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, has led to the synthesis of lanthanide-based coordination polymers with interesting photophysical properties (Sivakumar et al., 2011).

Biological Applications

  • In the development of selective androgen receptor modulators (SARMs), a derivative of 4-(pyrrolidin-1-yl)benzonitrile, structurally related to the compound , has shown promise as a clinical candidate due to its desirable SARM profiles in various assays (Aikawa et al., 2017).
  • A study on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, which shares a similar structural motif with 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, revealed potent antioxidant activities in the synthesized compounds, indicating potential therapeutic applications (Tumosienė et al., 2019).

Material Science Applications

  • The synthesis and characterization of novel hyperbranched polybenzimidazoles based on an AB2 monomer containing four amino groups and one carboxylic group, related to 3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid, have shown excellent thermal properties and solubility in aprotic solvents, suggesting potential applications in advanced materials science (Li et al., 2006).

properties

IUPAC Name

3-(2-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)8-4-7(11(18)19)5-9(6-8)16-3-1-2-10(16)17/h4-6H,1-3H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPCVGQVNAPMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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